

# 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

## basic properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one |
| Cat. No.:      | B104605                                   |

[Get Quote](#)

An In-depth Technical Guide to the Basic Properties of **1-(4-Hydroxy-3-methoxyphenyl)propan-1-one** (Apocynin)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-(4-Hydroxy-3-methoxyphenyl)propan-1-one**, more commonly known as Apocynin, is a naturally occurring acetophenone with significant pharmacological interest.<sup>[1][2]</sup> Isolated from the roots of medicinal plants such as *Picrorhiza kurroa* and *Apocynum cannabinum*, it has been extensively studied for its anti-inflammatory and antioxidant properties.<sup>[1][3][4]</sup> Historically, Apocynin gained prominence as a selective inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).<sup>[5][6]</sup> However, its mechanism of action is nuanced and cell-type dependent, a critical consideration for its application in research and drug development. This guide provides a comprehensive overview of its fundamental chemical properties, a detailed exploration of its dual mechanisms of action, its pharmacokinetic profile, and standardized protocols for its quantification and functional assessment.

## Physicochemical and Structural Properties

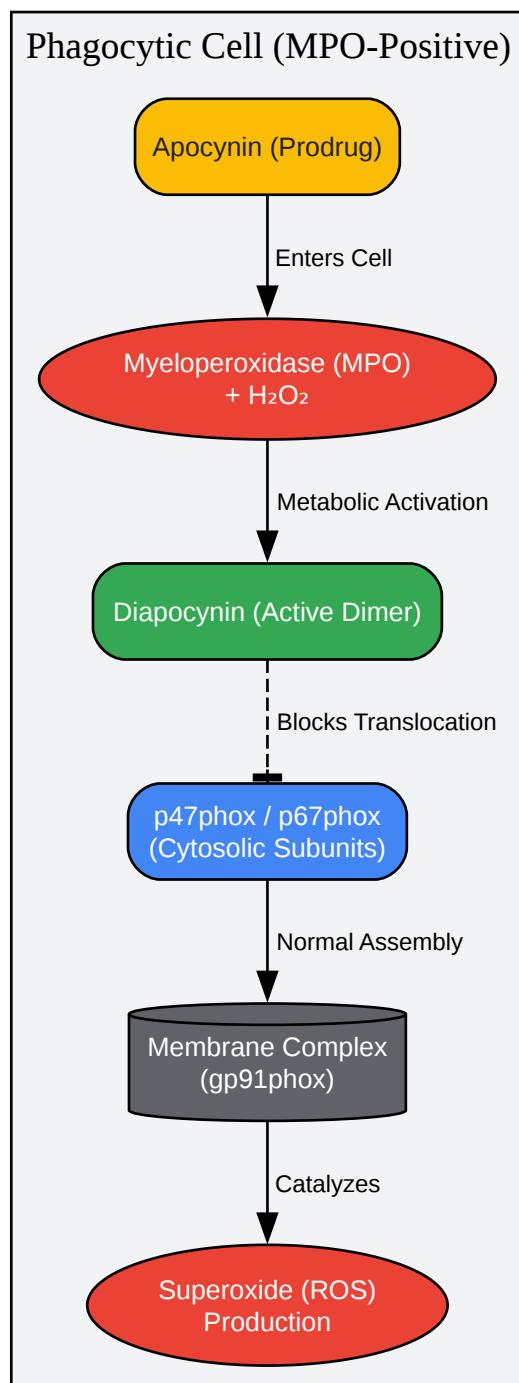
Apocynin is a methoxy-substituted catechol that crystallizes as needles from water and possesses a faint vanilla-like odor.<sup>[6]</sup> Its core structure is foundational to its biological activity, including its ability to be metabolized into active dimeric forms.

Table 1: Core Physicochemical Properties of Apocynin

| Property          | Value                                                      | Source(s)                    |
|-------------------|------------------------------------------------------------|------------------------------|
| IUPAC Name        | 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one                  | ChemSynthesis[7]             |
| Synonyms          | Apocynin, Acetovanillone, 3-Methoxy-4-hydroxypropiophenone | ChemBK[8], PubMed[3]         |
| CAS Number        | 1835-14-9                                                  | ChemBK[8]                    |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>             | ChemSynthesis[7]             |
| Molecular Weight  | 180.20 g/mol                                               | ChemSynthesis[7]             |
| Melting Point     | 61-62 °C                                                   | ChemBK[8]                    |
| Boiling Point     | 180-185 °C (at 15 Torr)                                    | ChemBK[8]                    |
| Appearance        | Crystalline needles                                        | Mediators of Inflammation[6] |
| Solubility        | Soluble in organic solvents like DMSO and ethanol          | Tocris Bioscience            |

**Spectroscopic Data:** Analytical characterization is crucial for compound verification. The primary spectral features include:

- **Infrared (IR) Spectroscopy:** The IR spectrum reveals characteristic peaks corresponding to its functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretches.[9]
- **UV-Vis Spectroscopy:** In aqueous solutions, Apocynin exhibits distinct absorption maxima, typically around 275 nm and 303 nm, which can be used for quantification.[10]


## The Dual Mechanism of Action: A Context-Dependent Paradigm

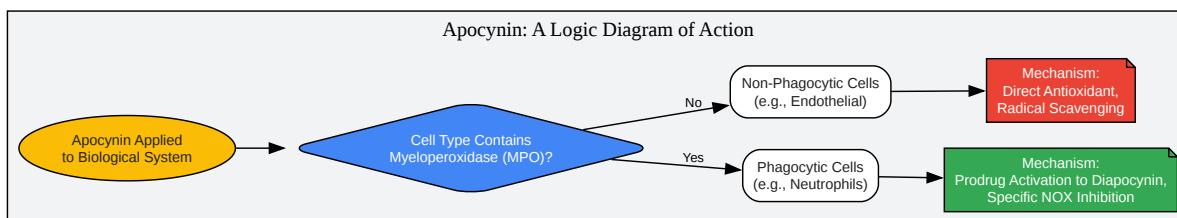
The efficacy and mechanism of Apocynin are critically dependent on the cellular environment, specifically the presence of peroxidases like myeloperoxidase (MPO). This duality is a key insight for designing and interpreting experiments.

## Canonical Pathway: NOX Inhibition in Phagocytic Cells

In immune cells such as neutrophils and macrophages, which are rich in MPO, Apocynin acts as a prodrug.[\[6\]](#)[\[11\]](#) Upon activation, it is metabolized into its active form, diapocynin (a dimer), which then inhibits the assembly of the NADPH oxidase enzyme complex.[\[6\]](#) This process effectively blocks the translocation of essential cytosolic subunits, such as p47phox and p67phox, to the membrane-bound components (gp91phox and p22phox), thereby preventing superoxide production.[\[6\]](#)[\[10\]](#)

The causality is clear: the presence of MPO and hydrogen peroxide is the rate-limiting step for the conversion of Apocynin into its active, NOX-inhibiting form.[\[12\]](#) This targeted action reduces the "oxidative burst" in phagocytes without impairing their crucial functions like phagocytosis, making it a valuable tool for studying inflammatory processes.[\[2\]](#)[\[6\]](#)




[Click to download full resolution via product page](#)

Caption: Apocynin's activation pathway in MPO-positive cells.

## Non-Canonical Role: Antioxidant Activity in Vascular and Other Cells

A significant body of evidence demonstrates that in cell types lacking MPO, such as vascular smooth muscle cells and endothelial cells, Apocynin does not function as a specific NOX inhibitor.[11][13] In these systems, Apocynin fails to form the active dimer and instead functions primarily as a general antioxidant and radical scavenger.[13] It can directly neutralize reactive oxygen species, particularly those derived from hydrogen peroxide.[10][13]

This distinction is of paramount importance for drug development professionals. Attributing effects observed in vascular models solely to NOX inhibition via Apocynin may be a misinterpretation of the data. The compound's observed benefits in these contexts are more likely due to its direct ROS scavenging capabilities.[13]



[Click to download full resolution via product page](#)

Caption: Contrasting mechanisms of Apocynin based on cell type.

## Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Apocynin is essential for its translation from bench to bedside. Studies in rodent models provide key insights into its *in vivo* behavior.

- **Absorption and Bioavailability:** Apocynin is rapidly absorbed following oral administration in rats, with peak plasma levels achieved in as little as 5 minutes.[3] However, its oral bioavailability is relatively low, reported to be around 8.3%.[3]
- **Distribution:** After intravenous administration, Apocynin distributes quickly to major organs, including the liver, heart, and brain, demonstrating its ability to cross the blood-brain barrier.

[\[14\]](#)[\[15\]](#)

- Metabolism: A critical finding is that Apocynin does not appear to convert to its dimeric form, diapocynin, *in vivo* under normal physiological conditions.[\[3\]](#)[\[14\]](#) It remains stable in gastric and intestinal fluids.[\[3\]](#)
- Elimination: The compound exhibits a short half-life and rapid clearance.[\[14\]](#) In mice, the plasma half-life ( $t_{1/2}$ ) after an IV bolus is approximately 0.05 hours (3 minutes).[\[15\]](#)

Table 2: Summary of Pharmacokinetic Parameters for Apocynin

| Parameter                         | Species | Value           | Route           | Source               |
|-----------------------------------|---------|-----------------|-----------------|----------------------|
| Tmax (Time to Peak Concentration) | Rat     | ~5 min          | Oral (50 mg/kg) | <a href="#">[3]</a>  |
| Bioavailability                   | Rat     | 8.3%            | Oral            | <a href="#">[3]</a>  |
| Plasma Protein Binding            | Rat     | 83.41–86.07%    | In Vitro        | <a href="#">[3]</a>  |
| Plasma Protein Binding            | Human   | 71.39–73.34%    | In Vitro        | <a href="#">[3]</a>  |
| $t_{1/2}$ (Plasma Half-life)      | Mouse   | ~3 min (0.05 h) | IV (5 mg/kg)    | <a href="#">[15]</a> |
| Clearance                         | Mouse   | 7.76 L/h/kg     | IV (5 mg/kg)    | <a href="#">[15]</a> |

## Experimental Protocols & Methodologies

To ensure reproducibility and accuracy, standardized methods for working with Apocynin are necessary.

### Protocol: Quantification of Apocynin in Plasma via LC-MS/MS

This protocol provides a self-validating system for the accurate measurement of Apocynin in a biological matrix, a cornerstone for any pharmacokinetic or pharmacodynamic study.

**Objective:** To determine the concentration of Apocynin in rat or human plasma.

**Methodology:**

- Preparation of Standards:

- Prepare a primary stock solution of Apocynin (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
- Perform serial dilutions to create calibration standards covering the expected dynamic range (e.g., 1–1000 ng/mL).
- Prepare separate Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 480, and 750 ng/mL).

- Sample Preparation (Protein Precipitation):

- To 100 µL of plasma (standard, QC, or unknown sample), add 10 µL of an internal standard (IS), such as Phenacetin (500 ng/mL), to account for extraction variability.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for analysis.

- LC-MS/MS Conditions:

- Liquid Chromatography (LC):
  - Column: A C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 5 µm).
  - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

- Flow Rate: 0.5 mL/min.
- Injection Volume: 10  $\mu$ L.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for Apocynin and the IS.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio (Apocynin/IS) against the nominal concentration of the calibration standards.
  - Apply a weighted linear regression to the calibration curve.
  - Determine the concentration of Apocynin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve. The accuracy of the QC samples validates the run.

## Research Applications and Therapeutic Potential

Apocynin is a widely used pharmacological tool to investigate the role of ROS in various disease models. Its therapeutic potential is being explored in numerous areas:

- Neurodegenerative Diseases: It has shown neuroprotective effects in models of Parkinson's disease, ischemic stroke, and spinal cord injury by reducing oxidative stress and neuroinflammation.[16][17][18]
- Inflammatory and Respiratory Disorders: Apocynin attenuates acute lung inflammation and has been investigated for conditions like asthma and bronchopulmonary dysplasia.[5][19][20]
- Cardiovascular Disease: It has been studied for its potential to reduce endothelial dysfunction and hypertension, although its mechanism in the vasculature is likely through

antioxidant effects rather than direct NOX inhibition.[6][13][21]

- Metabolic Disorders: Apocynin has been shown to prevent fructose-induced liver steatosis and oxidative stress in rats, suggesting a role in managing metabolic syndrome.[22]

## Conclusion

**1-(4-Hydroxy-3-methoxyphenyl)propan-1-one** (Apocynin) is a multifaceted compound with significant value for researchers. While its reputation was built on being a selective NADPH oxidase inhibitor, a sophisticated understanding reveals a dual mechanism of action that is cell-type dependent. In MPO-containing phagocytes, it acts as a prodrug to inhibit NOX assembly, whereas in other tissues, it functions as a direct antioxidant. This technical guide provides the foundational knowledge of its physicochemical properties, a nuanced view of its mechanism, its pharmacokinetic behavior, and robust experimental protocols. This comprehensive understanding is critical for the rigorous design of future studies and the potential development of Apocynin as a therapeutic agent.

## References

- Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC–MS. (2015). *Journal of Pharmaceutical and Biomedical Analysis*.
- Apocynin is a NADPH oxidase (NOX)
- Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS. (2015). *PubMed*.
- Apocynin Is Not an Inhibitor of Vascular NADPH Oxidases but an Antioxidant. (2007). *Hypertension*.
- Apocynin, NADPH Oxidase, and Vascular Cells. (2007). *Hypertension*.
- Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells. (n.d.). *PubMed*.
- Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. (n.d.). *PMC - NIH*.
- BS24 Pharmacokinetic analysis and evaluation of apocynin in reducing cardiac superoxide production. (n.d.). *BMJ Heart*.
- Apocynin, a Low Molecular Oral Treatment for Neurodegener
- In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. (n.d.). *PubMed*.

- The therapeutic effect of Apocynin against hyperoxyl and Inflammation-Induced lung injury. (n.d.). No source found.
- Apocynin: Molecular Aptitudes. (n.d.). PMC - PubMed Central - NIH.
- Anti-inflammatory effects of apocynin: a narrative review of the evidence. (n.d.). No source found.
- 1-Propiovanillone - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Pharmacokinetic profile of apocynin post intravenous bolus (5 mg/kg) in... (n.d.).
- Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury. (n.d.). PMC - PubMed Central.
- Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. (2023). MDPI.
- Pharmacology of apocynin: a n
- Apocynin: molecular aptitudes. (n.d.). PubMed.
- **1-(4-hydroxy-3-methoxyphenyl)propan-1-one.** (2024). ChemBK.
- In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheum
- Apocynin | NADPH Oxidase. (n.d.). Tocris Bioscience.
- Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. (2024). MDPI.
- Apocynin administration prevents the changes induced by a fructose-rich diet on rat liver metabolism and the antioxidant system. (2012). Portland Press.
- 1-(4-hydroxy-3-methoxyphenyl)-1-propanone. (2025). ChemSynthesis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chembk.com [chembk.com]
- 9. 1-Propiovanillone [webbook.nist.gov]
- 10. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The therapeutic effect of Apocynin against hyperoxy and Inflammation-Induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [1-(4-Hydroxy-3-methoxyphenyl)propan-1-one basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104605#1-4-hydroxy-3-methoxyphenyl-propan-1-one-basic-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)